2-Cfppn
Description
2-Cfppn (tentatively identified as a dysprosium-based coordination polymer with 2,6-pyridinedicarboxylic acid (2,6-PDC) as a ligand) is a lanthanide coordination compound synthesized via hydrothermal methods. Its structure consists of dysprosium (Dy³⁺) ions coordinated to the nitrogen and oxygen atoms of 2,6-PDC, forming a three-dimensional polymeric network. This compound exhibits notable luminescent properties due to the f-f electronic transitions of Dy³⁺, particularly in the visible spectrum (e.g., blue and yellow emissions at 480 nm and 575 nm, respectively) . Its thermal stability is attributed to strong metal-ligand bonds, with decomposition temperatures exceeding 300°C.
Properties
CAS No. |
127627-50-3 |
|---|---|
Molecular Formula |
C18H24FNO2 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
methyl (1R)-3-(4-fluorophenyl)-8-propyl-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C18H24FNO2/c1-3-10-20-14-8-9-16(20)17(18(21)22-2)15(11-14)12-4-6-13(19)7-5-12/h4-7,14-17H,3,8-11H2,1-2H3/t14?,15?,16-,17?/m1/s1 |
InChI Key |
IHPBQKOISFWYGD-ONNPGMOUSA-N |
SMILES |
CCCN1C2CCC1C(C(C2)C3=CC=C(C=C3)F)C(=O)OC |
Isomeric SMILES |
CCCN1[C@@H]2CCC1CC(C2C(=O)OC)C3=CC=C(C=C3)F |
Canonical SMILES |
CCCN1C2CCC1C(C(C2)C3=CC=C(C=C3)F)C(=O)OC |
Synonyms |
2-carbomethoxy-3-(4-fluorophenyl)-N-propylnortropane 2-CFPPN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
2.1.1. Europium-2,6-PDC (Eu-2,6-PDC)
- Synthesis : Similar hydrothermal conditions (160–180°C, pH 5–6) but with Eu³⁺ instead of Dy³⁺.
- Luminescence : Eu-2,6-PDC shows intense red emission (614 nm, ⁵D₀→⁷F₂ transition) with a higher quantum yield (~35%) compared to 2-Cfppn (~25%) due to stronger ligand-to-metal energy transfer efficiency .
- Thermal Stability : Lower decomposition temperature (~280°C) owing to weaker Eu–O bonds.
- Applications: Preferred in red-emitting LEDs and immunoassays .
2.1.2. Terbium-2,6-PDC (Tb-2,6-PDC)
- Synthesis : Requires higher pH (6–7) to stabilize Tb³⁺ coordination.
- Luminescence : Dominant green emission (545 nm, ⁵D₄→⁷F₅) with moderate quantum yield (~30%). Less efficient than this compound in broad-spectrum applications .
- Thermal Stability : Comparable to this compound (decomposition at ~310°C).
- Applications : Used in fluorescent sensors for metal ion detection .
Ligand-Variant Analogues
2.2.1. Dysprosium-2,5-Pyridinedicarboxylate (Dy-2,5-PDC)
- Structural Difference : The 2,5-PDC ligand creates a less rigid framework than 2,6-PDC, reducing luminescence efficiency (quantum yield ~15%) .
- Emission Profile: Broader but less intense peaks due to increased non-radiative decay pathways.
2.2.2. Dysprosium-1,10-Phenanthroline (Dy-Phen)
- Coordination Geometry : Phenanthroline introduces π-π stacking interactions, enhancing stability (decomposition at 350°C) but quenching Dy³⁺ luminescence via ligand-centered absorption .
Data Tables
Table 1: Comparative Luminescent Properties
| Compound | Emission Wavelength (nm) | Quantum Yield (%) | Thermal Stability (°C) |
|---|---|---|---|
| This compound | 480, 575 | 25 | 300 |
| Eu-2,6-PDC | 614 | 35 | 280 |
| Tb-2,6-PDC | 545 | 30 | 310 |
| Dy-2,5-PDC | 475, 570 | 15 | 290 |
| Dy-Phen | 480, 573 | 10 | 350 |
Key Research Findings
- Ligand Rigidity: 2,6-PDC’s linear geometry in this compound minimizes non-radiative decay, outperforming 2,5-PDC derivatives .
- Metal Ion Impact : Dy³⁺ balances luminescence intensity and thermal stability better than Eu³⁺ or Tb³⁺, making this compound versatile for multifunctional applications .
- Industrial Relevance : Hydrothermal synthesis scalability and moderate reaction conditions favor this compound for large-scale optoelectronic material production .
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